molecular formula C7H15N3O B061247 1-Methylpiperidine-4-carbohydrazide CAS No. 176178-88-4

1-Methylpiperidine-4-carbohydrazide

Cat. No. B061247
CAS RN: 176178-88-4
M. Wt: 157.21 g/mol
InChI Key: YZQKKXPYOIDSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpiperidine-4-carbohydrazide (1-MPCH) is an organic compound that has a wide range of applications in chemical synthesis, scientific research and lab experiments. It is a versatile compound that can be used to produce a variety of products and has been used in the production of drugs, polymers, and other materials. 1-MPCH is a white, crystalline solid with a melting point of 86-88 °C and a boiling point of 145-147 °C. It is soluble in water, alcohol, and ether and is stable under normal storage conditions.

Scientific Research Applications

Spiropiperidines in Drug Discovery

Spiropiperidines, a class of compounds related to piperidine derivatives, have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. The methodology used for constructing spiropiperidines, including 2-, 3-, and 4-spiropiperidines, over the last decade covers a variety of synthetic strategies. This includes the formation of the spiro-ring on a preformed piperidine ring and vice versa. The significance of spiropiperidines in drug discovery, especially for 3- and 4-spiropiperidines, highlights the chemical versatility and potential therapeutic applications of piperidine derivatives, which could extend to compounds like 1-Methylpiperidine-4-carbohydrazide (Griggs, Tape, & Clarke, 2018).

Ketogenic Diet Mechanisms

Although not directly related to this compound, the study of ketogenic diets offers insights into the biochemical implications of compounds that can influence metabolic pathways. Ketogenic diets, high in fats and low in carbohydrates, have been reviewed for their mechanisms in treating epilepsy, showcasing how certain diets or compounds can significantly impact cellular metabolism and neurological functions. This research area may offer insights into how specific chemical compounds, potentially including piperidine derivatives, could modulate similar pathways (Boison, 2017).

Carbohydrate Polymers as Corrosion Inhibitors

Research on carbohydrate polymers as corrosion inhibitors for metal substrates reveals the broad applicability of organic compounds in material science. This domain's exploration can be somewhat tangential but still relevant when considering the chemical interactions between organic inhibitors and metal surfaces. Understanding these mechanisms might provide a backdrop for studying compounds like this compound in contexts outside of biomedical research, highlighting the interdisciplinary nature of chemical applications (Umoren & Eduok, 2016).

properties

IUPAC Name

1-methylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQKKXPYOIDSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332834
Record name 1-methylpiperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176178-88-4
Record name 1-Methyl-4-piperidinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176178-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methylpiperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 mL sealed tube, methyl 1-methylpiperidine-4-carboxylate (0.2 g, 1.0 eq.) was dissolved in ethanol (5 mL) at RT. Hydrazine hydrate (0.127 g, 2 eq.) was introduced dropwise at RT and the reaction mixture was heated at 120° C. for 20 h. The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg) to afford the crude 1-methylpiperidine-4-carbohydrazide (0.145 g) which was used without further purification in the following step.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.